1-[(2S)-2-hydroxypropyl]piperidin-2-one
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Overview
Description
1-[(2S)-2-hydroxypropyl]piperidin-2-one is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry, often used as building blocks for drug synthesis .
Preparation Methods
The synthesis of 1-[(2S)-2-hydroxypropyl]piperidin-2-one typically involves the reduction of nicotinamide adenine dinucleotide (NAD+) to nicotinamide adenine dinucleotide (NADH), followed by a reaction with a thiol-containing isoleucine . This method highlights the importance of coenzymes in facilitating the synthesis of complex organic compounds.
Industrial production methods for this compound may involve the use of commercially available starting materials such as delta-valerolactone and D-phenylglycinol. The process includes alkylation steps where the hydroxyl group can be protected or unprotected, affecting the consumption of reagents like sec-butyllithium (s-BuLi) and the diastereomeric excess of the final product .
Chemical Reactions Analysis
1-[(2S)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2S)-2-hydroxypropyl]piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2S)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-[(2S)-2-hydroxypropyl]piperidin-2-one can be compared with other similar compounds, such as:
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-2-one: This compound is synthesized using similar methods and has applications in pharmaceutical intermediates.
3-methylpiperidin-2-one: Another piperidine derivative with significant biological activities and synthetic applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1567996-35-3 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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